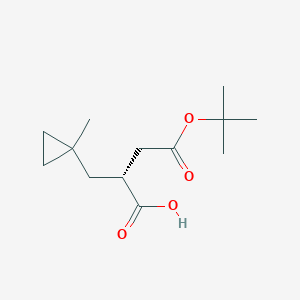
(R)-4-(tert-Butoxy)-2-((1-methylcyclopropyl)methyl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(tert-Butoxy)-2-((1-methylcyclopropyl)methyl)-4-oxobutanoic acid is an organic compound that features a tert-butoxy group, a cyclopropylmethyl group, and a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butoxy)-2-((1-methylcyclopropyl)methyl)-4-oxobutanoic acid can be achieved through several synthetic routesThis method is efficient, versatile, and sustainable compared to traditional batch processes . Another approach involves the use of boronic esters as protective groups in carbohydrate chemistry, which allows for selective functionalization of the molecule .
Industrial Production Methods
Industrial production of ®-4-(tert-Butoxy)-2-((1-methylcyclopropyl)methyl)-4-oxobutanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-(tert-Butoxy)-2-((1-methylcyclopropyl)methyl)-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide over metal-organic frameworks such as Cr-MIL-101.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of ®-4-(tert-Butoxy)-2-((1-methylcyclopropyl)methyl)-4-oxobutanoic acid include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of ®-4-(tert-Butoxy)-2-((1-methylcyclopropyl)methyl)-4-oxobutanoic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxyacetone as a major product .
Wissenschaftliche Forschungsanwendungen
®-4-(tert-Butoxy)-2-((1-methylcyclopropyl)methyl)-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of ®-4-(tert-Butoxy)-2-((1-methylcyclopropyl)methyl)-4-oxobutanoic acid involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- tert-butyl ®-(1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate
Uniqueness
®-4-(tert-Butoxy)-2-((1-methylcyclopropyl)methyl)-4-oxobutanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in specific chemical reactions and exhibit distinct properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H22O4 |
|---|---|
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
(2R)-2-[(1-methylcyclopropyl)methyl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H22O4/c1-12(2,3)17-10(14)7-9(11(15)16)8-13(4)5-6-13/h9H,5-8H2,1-4H3,(H,15,16)/t9-/m0/s1 |
InChI-Schlüssel |
KVKYNJFJXZJXIG-VIFPVBQESA-N |
Isomerische SMILES |
CC1(CC1)C[C@H](CC(=O)OC(C)(C)C)C(=O)O |
Kanonische SMILES |
CC1(CC1)CC(CC(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


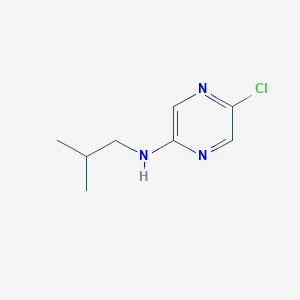
![(1R,3S,4R)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13339102.png)

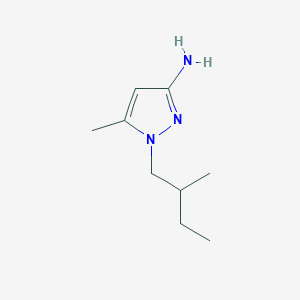
![2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13339120.png)

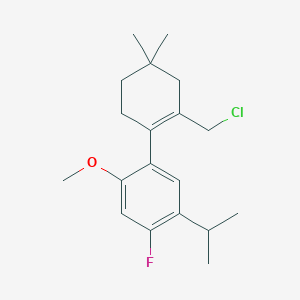
![(3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-aZaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B13339146.png)
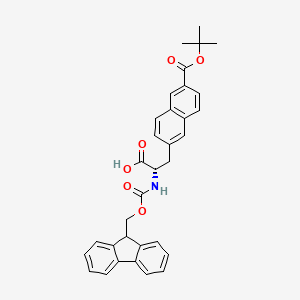

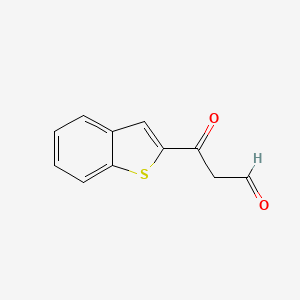
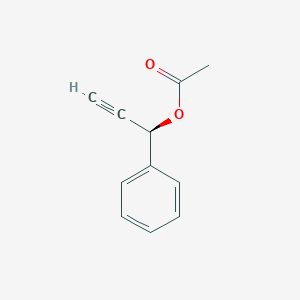
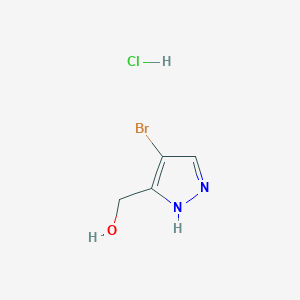
![2-[(1S)-1-Bromoethyl]pyridine](/img/structure/B13339174.png)
